6-(Aminomethyl)picolinonitrile

描述

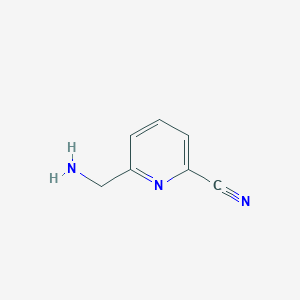

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(aminomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICNXKADGVNNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 6 Aminomethyl Picolinonitrile

Established Synthetic Routes to 6-(Aminomethyl)picolinonitrile

The preparation of this compound is most commonly approached through multi-step synthetic sequences. These routes often involve the formation of a key intermediate which is then converted to the final product.

Multi-step Synthesis Approaches

A prevalent and well-documented strategy for the synthesis of this compound involves the nucleophilic substitution of a halomethyl group with an amine source. This approach is favored for its reliability and relatively high yields. A key precursor in this pathway is a 6-(halomethyl)picolinonitrile, such as 6-(bromomethyl)picolinonitrile.

The reaction proceeds by treating the 6-(halomethyl)picolinonitrile with a source of ammonia. This amination step directly introduces the aminomethyl functionality onto the picolinonitrile scaffold. The use of ammonia in a suitable solvent system facilitates the displacement of the halide, leading to the formation of this compound. A similar synthetic strategy has been reported for the synthesis of the isomeric 4-(aminomethyl)picolinonitrile, where 4-(bromomethyl)-2-pyridinecarbonitrile is reacted with ammonia in a mixture of tetrahydrofuran and water.

Another potential multi-step approach involves the reduction of a suitable precursor. For instance, the catalytic hydrogenation of 6-cyanopicolinamide could theoretically yield this compound. This method would involve the selective reduction of the amide carbonyl group to a methylene (B1212753) group, while leaving the nitrile and pyridine (B92270) ring intact. Reagents such as borane complexes are known for their ability to reduce amides to amines and could potentially be employed in this context.

Precursor Compounds and Reagent Systems

The selection of appropriate precursor compounds and reagent systems is critical for the successful synthesis of this compound. As highlighted, 6-(bromomethyl)picolinonitrile stands out as a key and commercially available precursor. The synthesis of this intermediate can be achieved from 6-methylpicolinonitrile through radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

The amination step typically utilizes ammonia, which can be introduced as a solution in a solvent like methanol or as aqueous ammonia. The choice of solvent and reaction conditions, such as temperature and pressure, can significantly influence the reaction rate and yield.

For reduction-based approaches, precursors like 6-cyanopicolinamide would be required. The synthesis of such an amide could be achieved through the partial hydrolysis of a dinitrile precursor, 6-cyanopicolinonitrile, or by the amidation of a corresponding carboxylic acid or ester derivative. The reagent system for the reduction step would likely involve a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BMS).

| Precursor Compound | Reagent System | Intermediate | Final Product |

| 6-Methylpicolinonitrile | N-Bromosuccinimide (NBS), Radical Initiator | 6-(Bromomethyl)picolinonitrile | This compound |

| 6-(Bromomethyl)picolinonitrile | Ammonia (in solvent) | - | This compound |

| 6-Cyanopicolinonitrile | Controlled Hydrolysis | 6-Cyanopicolinamide | This compound |

| 6-Cyanopicolinamide | Borane reducing agent (e.g., BH3-THF) | - | This compound |

Novel Synthetic Strategies and Method Development

In recent years, there has been a growing emphasis on the development of more efficient, sustainable, and scalable synthetic methods in organic chemistry. These principles are being applied to the synthesis of heterocyclic compounds, including derivatives of picolinonitrile.

Catalyst-Mediated Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. In the context of this compound synthesis, catalyst-mediated approaches could be employed in several key steps. For instance, the conversion of a cyano group to an aminomethyl group can be achieved through catalytic hydrogenation. The use of catalysts such as Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas is a well-established method for the reduction of nitriles to primary amines. The application of such a method to a precursor like 6-cyanopicolinonitrile would provide a direct route to the desired product.

Furthermore, the synthesis of pyridine derivatives can be achieved through catalyst-mediated cyclization reactions. While not directly applied to this compound, these methods demonstrate the potential for constructing the core pyridine ring with the desired functionalities in a more convergent manner.

| Catalytic Method | Precursor | Catalyst | Potential Application in Synthesis |

| Catalytic Hydrogenation | 6-Cyanopicolinonitrile | Raney Nickel, Pd/C | Direct reduction to this compound |

| Transition Metal-Catalyzed Cross-Coupling | Halogenated pyridine, Aminomethylating agent | Palladium or Copper catalyst | Introduction of the aminomethyl group |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry strategies could be implemented. The use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents are key aspects.

For example, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. This technique could potentially be applied to the amination of 6-(bromomethyl)picolinonitrile, reducing the reaction time and energy consumption compared to conventional heating methods.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another cornerstone of green chemistry. While specific enzymes for the direct synthesis of this compound may not be readily available, the enzymatic resolution of a racemic mixture of a chiral precursor could be a potential application to obtain enantiomerically pure products.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Greener Solvents | Replacing hazardous solvents with alternatives like water, ethanol, or supercritical CO2 | Reduced environmental impact and improved safety |

| Microwave-Assisted Synthesis | Amination of 6-(bromomethyl)picolinonitrile | Faster reaction rates, higher yields, reduced energy consumption |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product | Minimized waste generation |

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated using flow chemistry systems.

A potential flow chemistry application for the synthesis of this compound could involve a multi-step sequence where the formation of an intermediate and its subsequent reaction occur in-line. For example, the bromination of 6-methylpicolinonitrile to form 6-(bromomethyl)picolinonitrile could be performed in a flow reactor, followed by immediate introduction into a second reactor containing an ammonia solution to yield the final product. This would minimize the handling of the potentially lachrymatory brominated intermediate.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities compared to batch processes.

| Flow Chemistry Application | Reaction Step | Advantage |

| In-line Multi-step Synthesis | Bromination followed by Amination | Reduced handling of hazardous intermediates, improved safety and efficiency |

| Precise Parameter Control | Amination of 6-(bromomethyl)picolinonitrile | Enhanced reaction control, leading to higher yields and purity |

| Scalability | Continuous production of this compound | Easier scale-up from laboratory to industrial production |

Functional Group Interconversions and Derivatization

The reactivity of this compound allows for a variety of functional group interconversions and derivatizations, enabling the synthesis of a diverse range of derivatives. These transformations can be selectively targeted to the aminomethyl group, the nitrile moiety, or the pyridine ring itself.

The aminomethyl group (-CH₂NH₂) is a primary amine, rendering it nucleophilic and basic. This functionality is a key site for derivatization.

N-Alkylation: The primary amine can undergo alkylation with alkyl halides or other electrophilic alkylating agents to form secondary and tertiary amines. The reaction's selectivity towards mono- or di-alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Nitriles themselves can act as alkylating agents for amines under catalytic hydrogenation conditions, providing a pathway to N-substituted aminomethylpyridines researchgate.net.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. For instance, treatment with acetyl chloride would yield 6-(acetamidomethyl)picolinonitrile. This transformation is often used to protect the amine functionality or to introduce new structural motifs.

Reductive Amination: The aminomethyl group can be further functionalized through reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride, to yield more complex secondary or tertiary amines.

Derivatization for Analytical Purposes: The primary amine is a common target for derivatization with fluorescent tags, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, to facilitate analysis by techniques like high-performance liquid chromatography (HPLC) nih.gov.

A representative table of potential aminomethylation reactions is provided below.

| Reagent | Product | Reaction Type |

| Methyl Iodide | 6-((Methylamino)methyl)picolinonitrile | N-Alkylation |

| Acetyl Chloride | 6-(Acetamidomethyl)picolinonitrile | N-Acylation |

| Benzaldehyde, NaBH₄ | 6-((Benzylamino)methyl)picolinonitrile | Reductive Amination |

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide (6-(aminomethyl)picolinamide), while complete hydrolysis affords a carboxylic acid (6-(aminomethyl)picolinic acid).

Reduction: The nitrile group can be reduced to a primary amine. For example, catalytic hydrogenation or reduction with a strong reducing agent like lithium aluminum hydride would yield 6-(aminomethyl)pyridin-2-yl)methanamine.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. For example, they can act as dienophiles in Diels-Alder reactions, although this is less common for unactivated nitriles mit.edunih.gov. They can also undergo [3+2] cycloaddition with azides to form tetrazoles.

The following table summarizes key transformations of the nitrile group.

| Reagent/Condition | Product | Transformation |

| H₂SO₄, H₂O, heat | 6-(Aminomethyl)picolinic acid | Hydrolysis |

| H₂, Pd/C | (6-(Aminomethyl)pyridin-2-yl)methanamine | Reduction |

| NaN₃ | 6-(5-(Aminomethyl)tetrazol-2-yl)picolinonitrile | Cycloaddition |

The pyridine ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the electron-withdrawing nitrile group and the electron-donating aminomethyl group.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. The position of substitution will be directed by the existing substituents.

Nucleophilic Aromatic Substitution: The pyridine ring, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution. For instance, a halogenated derivative of the picoline ring could react with nucleophiles.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or a peroxy acid. This modification alters the electronic properties of the ring and can facilitate further functionalization.

Reaction Mechanism Elucidation in this compound Synthesis

The primary route for the synthesis of this compound is likely the catalytic reduction of a suitable 6-cyanopicolinonitrile precursor, such as 6-cyano-2-(bromomethyl)pyridine or a related derivative.

A plausible and widely utilized method for the synthesis of aminomethylpyridines is the catalytic hydrogenation of the corresponding cyanopyridine. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel, under a hydrogen atmosphere.

The mechanism of palladium-catalyzed reduction of nitriles is believed to proceed through a series of steps on the catalyst surface:

Adsorption: Both the cyanopyridine and hydrogen molecules are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the palladium surface, forming reactive palladium-hydride species.

Hydrogenation of the Nitrile: The nitrile group undergoes stepwise hydrogenation. Initially, the C≡N triple bond is reduced to an imine (C=NH) intermediate.

Further Reduction: The imine intermediate is then further reduced to the primary amine (-CH₂NH₂).

It is important to note that the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can significantly influence the reaction's efficiency and selectivity. For instance, in the presence of other reducible functional groups, such as halogens on the pyridine ring, careful selection of the catalyst and conditions is crucial to avoid undesired side reactions like dehalogenation. While palladium is often used for dehalogenation, under specific conditions, it can be effective for the selective reduction of the nitrile group nih.gov.

Alternatively, the synthesis could potentially proceed via a Diels-Alder type condensation of a 1,3-diene with cyanogen, followed by subsequent modifications to introduce the aminomethyl group. The mechanism of this type of reaction is thought to involve a [4+2] cycloaddition to form a dihydropyridine derivative, which then dehydrogenates to the pyridine ring google.com. However, the application of this method for the specific synthesis of this compound is not explicitly detailed in the available literature.

Advanced Spectroscopic and Analytical Characterization of 6 Aminomethyl Picolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of 6-(Aminomethyl)picolinonitrile, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts, integration, and multiplicity allows for the assignment of each proton. The pyridine (B92270) ring contains three aromatic protons which typically appear as a complex multiplet system due to spin-spin coupling. The aminomethyl group (-CH₂NH₂) protons and the primary amine (-NH₂) protons also produce characteristic signals.

A representative ¹H NMR spectrum would exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm) for the pyridine ring protons (H-3, H-4, and H-5). The H-4 proton is expected to appear as a triplet, coupled to both H-3 and H-5. The H-3 and H-5 protons would likely appear as doublets. The aminomethyl group's methylene (B1212753) protons (-CH₂) are expected to appear as a singlet further upfield, typically in the range of δ 3.8-4.2 ppm. The two protons of the primary amine (-NH₂) often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | ~7.8 | Triplet (t) |

| Pyridine H-3 | ~7.6 | Doublet (d) |

| Pyridine H-5 | ~7.4 | Doublet (d) |

| -CH₂- (Aminomethyl) | ~4.0 | Singlet (s) |

| -NH₂ (Amine) | Variable (e.g., ~2.1) | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The chemical shifts are indicative of the electronic environment of each carbon.

For this compound, seven distinct signals are expected. The carbon of the nitrile group (C≡N) typically resonates in the δ 115-120 ppm range. The five carbons of the pyridine ring will have shifts in the aromatic region (δ 120-160 ppm), with the carbon atoms adjacent to the nitrogen (C-2 and C-6) being the most deshielded. The aminomethyl carbon (-CH₂) is expected at a higher field, typically around δ 45-50 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 (attached to -CH₂NH₂) | ~160 |

| C-2 (attached to -CN) | ~148 |

| C-4 | ~138 |

| C-5 | ~125 |

| C-3 | ~122 |

| -C≡N (Nitrile) | ~118 |

| -CH₂- (Aminomethyl) | ~47 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent aromatic protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com It would show a cross-peak between the methylene protons (~4.0 ppm) and the aminomethyl carbon (~47 ppm), as well as correlations for each aromatic proton with its corresponding ring carbon. This technique is highly sensitive and definitively links the proton and carbon skeletons. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₇N₃), the exact mass is approximately 133.0640 Da. nih.gov

In a high-resolution mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 133.0640, confirming the elemental composition. The fragmentation pattern under electron ionization (EI) would be dictated by the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: The bond between the aminomethyl carbon and the pyridine ring is a point of likely cleavage due to the formation of a stable picolinonitrile radical and a CH₂NH₂⁺ cation (m/z 30).

Benzylic-type cleavage: Loss of an amino radical (•NH₂) from the molecular ion is possible, leading to a fragment at m/z 117.

Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (HCN), which would result in a fragment ion 27 mass units lighter than a parent or preceding fragment ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂) group would be observed just below 3000 cm⁻¹.

C≡N Stretching: A sharp, strong absorption band characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹. This is often a very clean and diagnostic peak.

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

The Raman spectrum would show complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the aromatic ring and the C≡N stretch are typically strong and easily identifiable, making Raman a useful tool for confirming these structural features.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack in a crystal lattice.

Coordination Chemistry and Metal Complexation of 6 Aminomethyl Picolinonitrile

Ligand Design Principles with 6-(Aminomethyl)picolinonitrile

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. The presence of three distinct functional groups in this compound—the pyridine (B92270) nitrogen, the amino nitrogen, and the nitrile nitrogen—allows for its use as a precursor in the synthesis of more complex, multidentate ligands.

One key design principle involves utilizing the reactive aminomethyl group as an anchor point for building larger ligand frameworks. For instance, this compound can be reacted with other molecules containing suitable functional groups to create tetradentate ligands. A synthetic approach involves the reaction of this compound with a halogenated pyridine derivative, such as 2-halogen-6-bromomethylpyridine, in the presence of a base like sodium carbonate. irapa.org This reaction leads to the formation of a larger, polydentate ligand capable of encapsulating a metal ion.

The versatility of the nitrile group further enhances its utility in ligand design. The nitrile can be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, to introduce different coordinating functionalities and alter the electronic and steric properties of the resulting ligand. This adaptability allows for the fine-tuning of ligand properties to suit specific metal ions and desired complex geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from or analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques.

The coordination chemistry of transition metals with aminomethylpyridine-type ligands is well-documented. For example, copper(II) complexes with the closely related ligand 2-aminomethylpyridine have been synthesized and structurally characterized. The synthesis of [Cu(AMP)₂(OClO₃)₂] (where AMP is 2-aminomethylpyridine) was achieved using a cation exchanger resin to ensure high purity. tandfonline.com

Spectroscopic characterization provides valuable insights into the coordination environment of the metal ion. In the FT-IR spectrum of the copper(II) complex with 2-aminomethylpyridine, characteristic N-H stretching bands appear around 3328 cm⁻¹ and 3271 cm⁻¹, while the aromatic C-H stretching peak is observed at 3052 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1447-1614 cm⁻¹ region. tandfonline.com Similar spectroscopic features would be expected for complexes of this compound, with the addition of a characteristic nitrile stretching band.

The electronic properties of such complexes can be probed using UV-Vis spectroscopy. The d-d transitions of the metal center provide information about the coordination geometry. For instance, octahedral nickel(II) complexes typically exhibit characteristic absorption bands in the visible region. nih.gov

The coordination chemistry of main group metals with pyridine-based ligands is also an active area of research. researchgate.net While specific complexes of this compound with main group metals are not extensively reported, the pyridine nitrogen and the amino group are expected to be effective coordination sites for these elements. The coordination is often influenced by the steric bulk of the ligands and the Lewis acidity of the metal ion. wikipedia.org

Lanthanide and actinide ions are known for their high coordination numbers and preference for hard donor atoms like oxygen and nitrogen. nih.gov Picolinate-based ligands (derivatives of pyridine-2-carboxylic acid) are effective chelators for lanthanide ions, forming stable complexes. nih.govmdpi.com Given the structural similarity, ligands derived from this compound, especially after hydrolysis of the nitrile group to a carboxylate, would be expected to form stable complexes with f-block elements. The coordination would likely involve the pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen, leading to the formation of highly stable, multi-chelate structures.

Chelation Properties and Denticity of the Ligand

Based on its structure, this compound is anticipated to act as a bidentate chelating ligand, coordinating to a metal ion through the pyridine nitrogen and the nitrogen of the aminomethyl group. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. libretexts.org The nitrile group may or may not be involved in coordination depending on the metal ion and the reaction conditions. Nitriles are generally considered weak ligands but can coordinate to some transition metals. unibo.itnih.gov

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal atom. libretexts.org In its simplest form, this compound would be a bidentate (κ²) ligand. However, if the nitrile group also participates in coordination, it could potentially act as a tridentate (κ³) ligand. Furthermore, as a building block for larger molecules, it contributes to the formation of ligands with higher denticity.

Electronic and Geometric Structure of Metal-6-(Aminomethyl)picolinonitrile Complexes

The electronic and geometric structures of metal complexes are intrinsically linked to the nature of the ligand and the metal ion.

Geometric Structure: For transition metal complexes with two bidentate this compound ligands, an octahedral geometry is highly probable. This is observed in the analogous [Cu(AMP)₂(OClO₃)₂] complex, which adopts a distorted octahedral geometry. In this structure, the four nitrogen atoms from the two aminomethylpyridine ligands occupy the equatorial plane in a trans configuration, while the two perchlorate (B79767) anions coordinate at the axial positions. tandfonline.com The potential for geometric isomerism (cis and trans) exists in such complexes. wikieducator.orglibretexts.org

Data Table: Structural and Spectroscopic Data of an Analogous Copper(II) Complex

| Compound | Formula | Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | FT-IR N-H Bands (cm⁻¹) |

| [Cu(AMP)₂(OClO₃)₂] | C₁₂H₁₆Cl₂CuN₄O₈ | Distorted Octahedral | Cu-N(pyridine): 2.01, Cu-N(amino): 2.03, Cu-O: 2.58 | N(py)-Cu-N(am): 82.5, N-Cu-N (trans): 180 | 3328, 3271 |

Data for the analogous 2-aminomethylpyridine (AMP) complex. tandfonline.com

Catalytic Applications of Metal-6-(Aminomethyl)picolinonitrile Complexes

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Metal complexes can be immobilized on solid supports, such as polymers or inorganic materials, to create heterogeneous catalysts. The this compound ligand could potentially be functionalized to facilitate its attachment to such supports.

However, the scientific literature does not currently contain reports on the synthesis or application of heterogenized catalysts based on this compound complexes. Future research could explore the grafting of these complexes onto materials like silica, alumina, or porous organic polymers and subsequently evaluate their catalytic performance and reusability in various chemical transformations.

Table 2: Potential Strategies for Heterogenization of this compound Complexes

| Support Material | Immobilization Strategy | Potential Catalytic Application | Key Advantages |

|---|---|---|---|

| Silica | Covalent bonding via a functionalized ligand | Continuous flow reactions | High thermal and mechanical stability |

| Polymer Resin | Coordination to a functionalized polymer backbone | Batch catalysis with easy recovery | Swelling properties can influence reactivity |

This table is illustrative of potential future research and does not reflect existing experimental work.

Reactivity and Derivatization of 6 Aminomethyl Picolinonitrile for Advanced Materials

Conjugation to Nanomaterials and Surfaces

Surface Functionalization Strategies

The presence of the aminomethyl group in 6-(aminomethyl)picolinonitrile is key to its application in surface modification. This functional group can readily participate in common covalent immobilization strategies, allowing for the stable grafting of the molecule onto a variety of substrates. The pyridine (B92270) and nitrile functionalities can also contribute to surface interactions, although the primary amine is typically the most reactive site for covalent attachment.

One common approach involves the formation of robust amide bonds. Substrates functionalized with carboxylic acid groups can be activated, for example with carbodiimides, to react with the primary amine of this compound. This method creates a stable amide linkage, effectively tethering the picolinonitrile moiety to the surface.

Alternatively, surfaces bearing epoxy groups can be functionalized through a ring-opening reaction with the aminomethyl group. This process also results in a stable covalent bond. Another strategy employs the reaction of the amine with surface aldehyde groups to form a Schiff base, which can be subsequently reduced to a more stable secondary amine linkage.

The pyridine nitrogen and the nitrile group can also play a role in surface attachment, particularly on metallic surfaces where they can act as coordinating ligands. This allows for the self-assembly of this compound monolayers on substrates like gold or copper.

| Functionalization Strategy | Substrate Functional Group | Resulting Linkage | Key Reaction Conditions | Potential Applications |

| Amide Bond Formation | Carboxylic Acid | Amide | Carbodiimide coupling agents (e.g., EDC, DCC) | Biosensors, chromatography |

| Epoxy Ring Opening | Epoxide | Secondary Amine | Mild heating | Biocompatible coatings |

| Schiff Base Formation/Reduction | Aldehyde | Secondary Amine | Two-step: Schiff base formation followed by reduction (e.g., with NaBH4) | Enzyme immobilization |

| Coordination Chemistry | Metal Surface (e.g., Au, Cu) | Coordinate Bond | Self-assembly from solution | Molecular electronics |

Detailed Research Findings:

While specific studies on the surface functionalization of this compound are not extensively documented, research on similar pyridine and aminomethyl-functionalized molecules provides strong evidence for its potential. For instance, the grafting of pyridine derivatives onto photoanode materials has been shown to passivate surface defects and enhance photoelectrochemical performance. It is plausible that immobilizing this compound could similarly modify the electronic properties of semiconductor surfaces. The aminomethyl group is a well-established anchor for attaching organic molecules to a wide range of materials, including cellulose (B213188) nanowhiskers and polymeric nanoparticles.

Hybrid Material Development

The development of hybrid organic-inorganic materials often relies on the use of bifunctional organic linkers that can bridge metal centers or inorganic building blocks. This compound is an excellent candidate for such applications due to its ability to act as a ligand through its pyridine nitrogen and potentially the aminomethyl group.

In the realm of coordination polymers and metal-organic frameworks (MOFs), this compound can coordinate to metal ions to form extended one-, two-, or three-dimensional networks. The geometry of the resulting hybrid material would be dictated by the coordination preference of the metal ion and the binding mode of the ligand. The nitrile group could also participate in coordination or be a site for post-synthetic modification.

Furthermore, the aminomethyl group allows for the incorporation of this compound into polymeric hybrid materials. It can be used as a monomer or a grafting agent in polymerization reactions. For example, it could be reacted with epoxy-functionalized polymers or incorporated into polyamides or polyimides. This would result in a hybrid material that combines the properties of the inorganic component (if any) and the specific functionalities of the picolinonitrile moiety.

| Hybrid Material Type | Role of this compound | Inorganic Component Example | Potential Properties |

| Coordination Polymer/MOF | Ligand/Linker | Metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) | Porosity, Catalysis, Luminescence |

| Polymer-Grafted Nanoparticles | Grafting Agent | Silica (SiO₂), Titania (TiO₂) | Enhanced dispersibility, specific binding sites |

| Covalently Linked Polymer Composite | Monomer/Cross-linker | Clay, Polyhedral Oligomeric Silsesquioxanes (POSS) | Improved thermal stability, modified mechanical properties |

Detailed Research Findings:

The synthesis of coordination polymers using pyridyl-based ligands is a well-established field. These materials have shown promise in applications such as gas storage, catalysis, and sensing. While there is a lack of specific reports on MOFs constructed from this compound, the closely related 6-aminopicolinate has been successfully used to create cadmium(II) coordination polymers with interesting photoluminescent properties for ion sensing. This suggests that this compound could similarly form functional coordination-based hybrid materials. The synthesis of pyridine-grafted copolymers has also been reported, demonstrating the feasibility of incorporating such functionalities into polymeric structures to achieve desired properties like enhanced thermal stability and fluorescence. The use of single-source precursors for amorphous silicon-carbon hybrid films further illustrates the diverse strategies available for creating advanced hybrid materials where a molecule like this compound could serve as a key organic component.

Mechanistic Studies and Biological Interactions of 6 Aminomethyl Picolinonitrile Excluding Dosages

Investigation of Molecular Mechanisms in Biological Systems

No published research is available detailing the investigation of the molecular mechanisms of 6-(Aminomethyl)picolinonitrile in any biological system.

Target Identification and Engagement Studies

There are no publicly available studies that identify the specific biological targets of this compound or provide data on its engagement with any identified targets.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

No structure-activity relationship studies for this compound have been published. This includes a lack of data on how modifications to its chemical structure would affect its biological activity.

Computational Chemistry and Theoretical Modeling of 6 Aminomethyl Picolinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can predict a wide range of properties, including molecular orbital energies, electron density distribution, and reactivity indices.

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. nih.govscirp.org DFT calculations focus on the electron density to determine the electronic structure and energy of a molecule. For 6-(aminomethyl)picolinonitrile, DFT studies, likely employing functionals such as B3LYP with a basis set like 6-31G(d,p), would be instrumental in optimizing the molecular geometry to its lowest energy state. nih.gov

These calculations can yield valuable information about the molecule's electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and helps in identifying regions prone to electrostatic interactions. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule arising from its asymmetrical structure. |

| Mulliken Charge on Pyridine (B92270) N | -0.45 e | Suggests the nitrogen atom in the pyridine ring is a site of negative charge concentration. |

| Mulliken Charge on Amino N | -0.60 e | Indicates the nitrogen of the aminomethyl group is also a region of high electron density. |

Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives. It is intended to represent the type of information obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a greater computational expense. dovepress.com

For this compound, ab initio calculations, particularly at the MP2 level, could be used to refine the geometric parameters and energies obtained from DFT. These methods are particularly valuable for studying systems where electron correlation effects are significant. dovepress.com High-level ab initio methods like CCSD(T) could serve as a benchmark for calibrating the accuracy of more computationally efficient methods for this class of molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com

For this compound, the flexibility of the aminomethyl group relative to the rigid pyridine ring is a key feature that can be explored using MD simulations. By simulating the molecule in a solvent, such as water, it is possible to observe the preferred conformations of the side chain and the timescale of transitions between different conformational states. pitt.edunih.gov This is crucial for understanding how the molecule might interact with biological targets, as its conformation can influence its binding affinity. mdpi.com

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvent molecules or potential binding partners. rsc.org The simulations can reveal the formation and dynamics of hydrogen bonds and other non-covalent interactions, providing a detailed picture of the molecule's behavior in a condensed phase. rsc.org

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can help in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

For this compound, DFT and ab initio methods can be used to predict various types of spectra. The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. cardiff.ac.ukmdpi.com By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds within the molecule. libretexts.org

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are also amenable to computational prediction. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. compchemhighlights.orgresearchgate.net These predicted spectra can be invaluable for confirming the structure of newly synthesized compounds or for resolving ambiguities in experimental data.

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency | ~3350 cm⁻¹ | N-H stretching (aminomethyl) |

| ~2230 cm⁻¹ | C≡N stretching (nitrile) | |

| ~1590 cm⁻¹ | C=N/C=C stretching (pyridine ring) | |

| ¹H NMR Shift | ~7.8 ppm | Pyridine-H (adjacent to N) |

| ~7.4 ppm | Pyridine-H | |

| ~3.9 ppm | -CH₂- (aminomethyl) | |

| ~2.5 ppm | -NH₂ (aminomethyl) | |

| ¹³C NMR Shift | ~150 ppm | Pyridine-C (adjacent to N) |

| ~138 ppm | Pyridine-C | |

| ~125 ppm | Pyridine-C | |

| ~118 ppm | -C≡N (nitrile) | |

| ~45 ppm | -CH₂- (aminomethyl) |

Note: This data is hypothetical and serves as an example of the kind of spectroscopic information that can be obtained through computational methods. Actual values would depend on the level of theory and solvent conditions.

Computational Design of Novel Derivatives

Computational chemistry plays a crucial role in modern drug discovery and materials science through the in silico design of novel molecules with desired properties. ijfmr.com Starting with a scaffold like this compound, computational methods can be used to explore how different chemical modifications would affect its properties.

Techniques such as virtual screening and quantitative structure-activity relationship (QSAR) studies can be employed to design new derivatives. nih.gov For instance, a library of virtual compounds could be created by adding various substituents to the pyridine ring or the amino group of this compound. researchgate.net These virtual compounds can then be computationally screened for properties like improved binding affinity to a specific biological target or enhanced electronic properties. nih.govmdpi.com Molecular docking simulations are a key tool in this process, predicting how well a ligand can bind to the active site of a protein. nih.gov This computational approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery of new functional molecules. nih.gov

Future Directions and Emerging Research Avenues for 6 Aminomethyl Picolinonitrile

Development of Next-Generation Synthetic Methodologies

The advancement of synthetic chemistry offers new routes to produce 6-(aminomethyl)picolinonitrile with greater efficiency, sustainability, and control. Future research is likely to focus on several key areas:

Catalytic Approaches: While traditional multi-step syntheses have been employed for pyridine (B92270) derivatives, modern catalysis presents opportunities for more streamlined processes. The development of novel catalysts, including those based on transition metals, could enable more direct and selective functionalization of the pyridine ring. Research into one-pot multicomponent reactions, which allow for the assembly of complex molecules from simple precursors in a single operation, could significantly reduce synthesis time and waste.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool in chemical manufacturing. tandfonline.com This technology offers enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety, particularly for exothermic reactions. tandfonline.com The application of flow chemistry to the synthesis of this compound could enable scalable and automated production, making the compound more accessible for various applications.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Future research could explore the use of engineered enzymes for specific steps in the synthesis of this compound, such as the selective introduction of the aminomethyl or nitrile groups. This approach aligns with the principles of green chemistry by reducing the reliance on harsh reagents and solvents.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Advanced Catalysis | Higher efficiency, selectivity, and potential for one-pot synthesis. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. tandfonline.com | Initial setup costs, potential for clogging with solid intermediates. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and availability, substrate scope limitations. |

Exploration of Untapped Application Domains

The bifunctional nature of this compound suggests its potential utility in a wide range of applications beyond its current uses.

Medicinal Chemistry: Pyridine and its derivatives are integral scaffolds in a vast number of pharmaceuticals. ijsat.orgnih.gov The nicotinonitrile (3-cyanopyridine) nucleus, in particular, is found in drugs with diverse pharmacological activities. ijsat.org Given that aminomethylpyridine derivatives have been investigated as inhibitors of copper-containing amine oxidases, there is a strong rationale for exploring the biological activity of this compound. tandfonline.com Future research could focus on its potential as a kinase inhibitor, an anti-inflammatory agent, or a therapeutic for neurological disorders.

Materials Science: The pyridine nitrogen and the nitrile group of this compound make it an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs). escholarship.orgnih.gov MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. nih.gov The aminomethyl group provides an additional site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties. escholarship.org

Catalysis: The pyridine moiety is a well-established ligand in transition metal catalysis. nih.gov The presence of both a pyridine nitrogen and an amino group in this compound allows it to act as a bidentate ligand, forming stable complexes with various metals. These complexes could be explored as catalysts for a range of organic transformations.

Interdisciplinary Research with this compound

The full potential of this compound can be unlocked through collaborative, interdisciplinary research.

Computational Chemistry: Computational tools can play a crucial role in predicting the properties and reactivity of this compound. nih.govmdpi.com Molecular modeling and density functional theory (DFT) calculations can be used to design and screen potential applications, such as its binding affinity to biological targets or its suitability as a ligand in catalysis. This in silico approach can help to prioritize and guide experimental work, saving time and resources.

Supramolecular Chemistry: The ability of the nitrile group to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for supramolecular assemblies. nih.gov Research in this area could explore the formation of self-assembled monolayers, gels, and other complex architectures with potential applications in sensing, drug delivery, and materials science.

Chemical Biology: To investigate the potential medicinal applications of this compound, collaboration between synthetic chemists and biologists is essential. This would involve the synthesis of focused libraries of derivatives and their subsequent evaluation in relevant biological assays to identify lead compounds for drug discovery programs.

Challenges and Opportunities in this compound Research

Despite its promise, the advancement of research on this compound is not without its challenges.

Challenges:

Selective Functionalization: The selective functionalization of the pyridine ring at specific positions can be challenging due to its electronic properties. researchgate.net Developing synthetic methods that allow for precise modification of the this compound scaffold is a key hurdle.

Scalable Synthesis: While several synthetic routes may exist, developing a process that is both cost-effective and scalable for industrial production remains a significant challenge.

Limited Commercial Availability: The current availability of this compound is primarily through specialty chemical suppliers, which can limit its accessibility for large-scale research projects.

Opportunities:

Growing Market for Pyridine Derivatives: The global market for pyridine and its derivatives is projected to grow, driven by increasing demand in the agrochemical and pharmaceutical sectors. lucintel.comimarcgroup.comeinpresswire.com This provides a strong economic incentive for the development of novel and useful pyridine-based compounds like this compound.

Advances in Synthetic and Analytical Techniques: Continuous advancements in synthetic methodologies and analytical instrumentation are making it easier to synthesize and characterize complex molecules, which will undoubtedly accelerate research in this area.

Need for Novel Scaffolds in Drug Discovery: The pharmaceutical industry is in constant need of new molecular scaffolds to address unmet medical needs. ijsat.orgnih.gov The unique structure of this compound makes it an attractive starting point for the development of new therapeutic agents.

Conclusion

Summary of Key Research Findings

6-(Aminomethyl)picolinonitrile has emerged as a compound of considerable interest in the scientific community. Its synthesis, while requiring careful control of reaction conditions, is achievable through several established routes. The characterization of this molecule is well-defined by standard spectroscopic methods, confirming its unique bifunctional structure. Research has demonstrated its utility as a versatile ligand in coordination chemistry, capable of forming a variety of coordination complexes and metal-organic frameworks. In organic synthesis, it serves as a valuable building block for the construction of more complex heterocyclic systems. Furthermore, its structural motifs are of significant interest in medicinal chemistry, providing a scaffold for the development of new bioactive molecules. In materials science, it shows promise as a component in the design of functional polymers and materials.

常见问题

Basic: What are the recommended storage conditions for 6-(Aminomethyl)picolinonitrile to ensure stability in laboratory settings?

Answer:

this compound should be stored in a tightly sealed container under dry, well-ventilated conditions to prevent degradation. Containers must be kept upright to avoid leakage and contamination. For derivatives like the dihydrochloride salt, additional precautions (e.g., desiccant use) may be necessary to maintain hygroscopic stability .

Basic: What safety protocols are critical when handling this compound in synthetic chemistry experiments?

Answer:

Key safety measures include:

- Ventilation: Use fume hoods to avoid inhalation exposure; if inhaled, move to fresh air and seek medical attention for persistent symptoms .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- First Aid: Immediate flushing with water for skin/eye contact and medical consultation with the Safety Data Sheet (SDS) .

Advanced: How can researchers design experiments to investigate the reactivity of the aminomethyl group in this compound under varying pH conditions?

Answer:

- Experimental Design:

- pH Titration Studies: Monitor reaction kinetics using UV-Vis spectroscopy or HPLC to track intermediate formation.

- Control Groups: Compare reactivity in acidic (e.g., HCl), neutral, and basic (e.g., NaOH) buffers.

- Product Characterization: Employ NMR or LC-MS to identify protonation states and reaction pathways .

- Data Interpretation: Correlate pH-dependent reactivity with electronic effects (e.g., amine group basicity) using computational models (DFT calculations) .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Answer:

- Methodological Framework:

- Validation: Cross-check computational parameters (e.g., solvent models, basis sets) with experimental conditions (e.g., dielectric constants).

- Systematic Error Analysis: Quantify uncertainties in spectroscopic measurements (e.g., NMR chemical shifts ±0.1 ppm).

- Multi-Method Synthesis: Combine DFT, X-ray crystallography, and cyclic voltammetry to triangulate electronic structure .

- Case Study: If DFT overestimates electron density at the nitrile group, refine calculations using correlated methods (CCSD(T)) or experimental benchmarks .

Basic: What analytical techniques are suitable for characterizing this compound’s purity post-synthesis?

Answer:

- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥97% .

- Spectroscopy:

- 1H/13C NMR: Confirm structural integrity via characteristic peaks (e.g., aminomethyl protons at δ 3.8–4.2 ppm).

- FT-IR: Identify functional groups (e.g., nitrile stretch ~2230 cm⁻¹) .

- Elemental Analysis: Validate molecular formula (e.g., C7H9Cl2N3 for the dihydrochloride derivative) .

Advanced: How can systematic review frameworks synthesize literature on catalytic applications of this compound derivatives?

Answer:

- Framework Adaptation:

- PICO(T) for Chemistry:

- Population (P): Catalysts (e.g., transition metal complexes).

- Intervention (I): Derivative functionalization (e.g., Pd-catalyzed cross-coupling).

- Comparison (C): Alternative ligands or substrates.

- Outcome (O): Reaction yield, turnover frequency.

- Time (T): Reaction duration or stability studies .

- Evidence Synthesis: Use databases like SciFinder and Reaxys, filtering for peer-reviewed studies and patents (exclude preprints) .

Basic: What are the occupational exposure limits (OELs) for this compound in laboratory environments?

Answer:

Current SDS data indicate no established OELs, but researchers should adhere to ALARA (As Low As Reasonably Achievable) principles. Airborne exposure monitoring via gas sampling tubes is recommended for prolonged use .

Advanced: How can researchers optimize synthetic routes for this compound derivatives to improve scalability?

Answer:

- Method Development:

- Catalysis Screening: Test Pd, Cu, or Ni catalysts for C–N coupling efficiency.

- Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. green solvents (ethanol, water).

- Workflow Automation: Use flow chemistry for precise control of reaction parameters (e.g., residence time) .

- Yield Analysis: Apply Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。